molecular formula C4H6ClNO3 B556875 L-Isoserine CAS No. 632-13-3

L-Isoserine

Cat. No. B556875
Key on ui cas rn: 632-13-3
M. Wt: 105,1 g/mole
InChI Key: DLDTUYIGYMNERN-UHFFFAOYSA-N
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Patent
US04734425

Procedure details

Glycine (1.5 g, 20 mmol) was dissolved in 2N NaOH (25 ml, 50 mmol) and ether (20 ml) was added. Chloroacetyl chloride (2.26 g) dissolved in Et2O (20 ml) was added dropwise at 0° C. The mixture was stirred at 0° for 30 minutes and at room temperature 1 hour. The layers were separated and the water layer was washed with Et2O (2×20 ml). The water layer was then acidified to pH 2 with concentrated HCl and the product was extracted into EtOAc (3×50 ml). The combined EtOAc extracts were washed with brine, dried (MgSO4), and freed of solvent in vacuo to give title acid compound as a solid (2.56 g, 84%) which was used without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[OH-].[Na+].[Cl:8][CH2:9][C:10](Cl)=[O:11]>CCOCC>[Cl:8][CH2:9][C:10]([NH:1][CH2:2][C:3]([OH:5])=[O:4])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
2.26 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° for 30 minutes and at room temperature 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 0° C
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the water layer was washed with Et2O (2×20 ml)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into EtOAc (3×50 ml)
WASH
Type
WASH
Details
The combined EtOAc extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC(=O)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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